3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid
Description
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 1355179-52-0) is a substituted indole derivative with a molecular formula of C₁₁H₁₀ClNO₃ and a molecular weight of 239.65 g/mol . The compound features a chlorine atom at position 3, a methoxy group at position 6, a methyl group at position 1, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-13-8-5-6(16-2)3-4-7(8)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
JGFFSYVGFUMNMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Materials :
-
A substituted phenylhydrazine derivative bearing methoxy and methyl groups at positions 6 and 1, respectively.
-
A ketone or aldehyde precursor with a chlorine atom at position 3 and a carboxylic acid group at position 2.
-
-
Cyclization :
Conducted in a polar aprotic solvent (e.g., acetic acid) at 80–100°C for 8–12 hours. Acid catalysts such as HCl or polyphosphoric acid facilitate the formation of the indole core. -
Post-Functionalization :
-
Methylation : Introduced via dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
-
Carboxylation : Achieved through carbonation with CO₂ under high pressure or via hydrolysis of a nitrile intermediate.
-
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Temperature | 80–100°C | |
| Catalyst | HCl (10–15% v/v) | |
| Yield (Crude) | 60–70% |
Nitrotoluene and Diethyl Oxalate Route
A patent-detailed method (CN102020600B) offers a scalable alternative using nitrotoluene and diethyl oxalate as starting materials. This route emphasizes sequential alkylation, cyclization, and hydrolysis steps.
Synthetic Steps
-
Alkylation :
-
Cyclization :
-
Purification :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time (Cyclization) | 3 hours | |
| Catalyst Loading | 0.05 mol Fe(OH)₂ | |
| Final Yield | 85–90% (after purification) |
Optimization Strategies
Catalytic Efficiency
Process Monitoring
-
HPLC Analysis : Critical for detecting reaction endpoints, ensuring >98% conversion before acidification.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Fischer Synthesis | High regioselectivity | Multi-step functionalization |
| Nitrotoluene Route | Scalable, single-pot cyclization | Requires hazardous hydrazine |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that derivatives of indole, including 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, exhibit potential antiviral activities. A notable study focused on the synthesis of dipeptide-type inhibitors against SARS-CoV protease, where the indole-2-carbonyl unit was identified as a critical structural feature for enhancing inhibitory potency against viral replication pathways .
Anticancer Properties
Indole derivatives are also being investigated for their anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and apoptosis. For instance, indole-based compounds have shown efficacy in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation .
Biological Research
Antifungal Activity
A recent study documented the production and characterization of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis, demonstrating its antifungal properties. The compound showed stability under various conditions and was effective against several fungal strains . This suggests that 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid may share similar antifungal mechanisms due to structural similarities.
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors, modulating pathways related to immune response and cell growth. Understanding these interactions can lead to the development of new therapeutic agents targeting diseases such as cancer and viral infections.
Industrial Applications
Synthesis of Dyes and Pigments
In addition to its biological applications, 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in producing colorants used in textiles and coatings.
Table 2: Synthesis Methods Overview
| Step | Description |
|---|---|
| Methoxylation | Introduction of methoxy group at the 6-position using sodium methoxide |
| Methylation | Methyl group introduced at the 1-position using methyl iodide |
| Carboxylation | Carboxylic acid group introduced at the 2-position through high-pressure CO2 reaction |
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid and its analogs:
Key Observations:
Chlorine at C3 (target) vs. C6/C7 (analogs) alters steric and electronic profiles, affecting reactivity and binding interactions .
Functional Group Modifications :
- Ethyl vs. Methyl : The ethyl substituent in 3-ethyl-6-chloro-1H-indole-2-carboxylic acid increases molecular weight and lipophilicity, which may influence membrane permeability in biological systems .
- Carboxylic Acid vs. Ester : Methyl esters (e.g., methyl 6-chloro-1H-indole-3-carboxylate) are common prodrug forms, offering improved bioavailability compared to free carboxylic acids .
Synthetic Routes :
- Chlorination using N-chlorosuccinimide () and acylation with thionyl chloride () are standard methods for introducing chloro and carbonyl groups in indole derivatives.
- Hydrolysis of esters (e.g., methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate) to carboxylic acids is a critical step for generating bioactive analogs .
Safety and Handling :
- Analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are classified for R&D use only , highlighting the need for cautious handling during synthesis .
Biological Activity
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and its mechanism of action based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : CHClN\O
- Molecular Weight : 229.64 g/mol
- CAS Number : 16732-73-3
- Log P (octanol-water partition coefficient) : 1.36, indicating moderate lipophilicity which facilitates membrane permeability .
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Antibacterial Activity
3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid exhibits significant antibacterial properties against various strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
In a study assessing its minimum inhibitory concentration (MIC), the compound demonstrated an MIC of 3.90 µg/mL against Staphylococcus aureus ATCC 25923 and an even lower MIC against MRSA strains, showcasing its potential as an effective antibacterial agent .
Antifungal Activity
The compound has also shown promising antifungal activity. A study identified it as an antifungal agent produced by Bacillus toyonensis, demonstrating effectiveness against pathogenic fungi such as:
- Candida albicans
- Aspergillus niger
The antifungal activity was optimized using response surface methodology, leading to a significant increase in production yield and stability across varying pH levels and temperatures .
Anticancer Activity
Research indicates that 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and reactive oxygen species (ROS) formation . Notably, compounds derived from indole structures are frequently studied for their potential in cancer therapy due to their ability to modulate various cellular pathways.
The mechanisms through which 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid exerts its biological effects include:
- DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Caspase Activation : Induction of apoptosis in cancer cells is often mediated through caspase pathways, leading to programmed cell death.
- Oxidative Stress : The generation of ROS can lead to cellular damage and apoptosis in cancer cells, providing a potential therapeutic strategy for targeting tumors .
Data Summary Table
| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 3.90 | DNA Intercalation |
| Antifungal | Candida albicans | Not specified | Membrane Disruption |
| Anticancer | A549 Cells | Not specified | Apoptosis Induction |
Case Studies
A notable case study involved the synthesis and evaluation of indole derivatives, including 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid. The study revealed that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic applications without significant side effects .
Q & A
Q. What are the key synthetic strategies for synthesizing 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid?
A common approach involves sequential functionalization of the indole core. For example, methyl and methoxy groups can be introduced via alkylation or nucleophilic substitution at positions 1 and 6, respectively. Chlorination at position 3 may employ reagents like N-chlorosuccinimide under controlled conditions. Carboxylic acid formation often follows ester hydrolysis using alcoholic potassium hydroxide, as demonstrated in analogous indole-carboxylic acid syntheses . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions, such as over-chlorination or ester saponification.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : NMR can confirm substituent positions via coupling patterns (e.g., methoxy protons as a singlet at ~3.8 ppm; methyl groups at ~3.7 ppm). NMR identifies carbonyl carbons (~170 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClNO requires m/z 239.0352).
- IR : A strong absorption band near 1680–1700 cm confirms the carboxylic acid group. Cross-referencing with crystallographic data (if available) enhances structural validation .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Indole derivatives with electron-withdrawing groups (e.g., Cl) are generally stable at room temperature but may degrade under prolonged exposure to light or moisture. Storage in amber vials under inert gas (N or Ar) at –20°C is recommended. Stability tests via HPLC or TLC over time can detect decomposition products .
Advanced Research Questions
Q. How do reaction conditions influence the yield of 3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid?
- Chlorination Step : Excess chlorinating agents (e.g., Cl gas) can lead to di- or tri-chlorinated byproducts. Controlled addition at 0–5°C improves selectivity .
- Ester Hydrolysis : Alkaline conditions (e.g., KOH in ethanol) must balance reaction time to avoid decarboxylation. Microwave-assisted hydrolysis can reduce time and improve yield .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove traces.
Q. What analytical challenges arise in resolving contradictory melting point data for this compound?
Discrepancies in reported melting points (e.g., 199–201°C vs. 208°C in similar indole-carboxylic acids) may stem from:
- Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., water vs. ethanol).
- Purity : Residual solvents or unreacted intermediates lower observed melting points. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can identify polymorphs, while elemental analysis ensures purity .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example:
- The C-3 chloro group’s electrophilicity can be quantified via Fukui indices.
- Substituent effects (methoxy, methyl) on aromatic ring activation/deactivation can be modeled using Hammett parameters. Such predictions guide experimental design for functionalization (e.g., Suzuki couplings at C-5) .
Q. What strategies address low solubility in biological assays?
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves lipophilicity.
- Co-solvents : DMSO (<1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without denaturing proteins.
- Structural Analogues : Introducing hydrophilic groups (e.g., hydroxyl at C-4) balances solubility and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
